Lys-(Des-Arg9,Leu8)-Bradykinin
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Overview
Description
Des-Arg10-Leu9-Kallidin is a peptide derivative that acts as a selective agonist for the bradykinin B1 receptor. This compound is derived from the kinin-kallikrein system, which plays a crucial role in various physiological processes, including inflammation, pain, and blood pressure regulation . Des-Arg10-Leu9-Kallidin is particularly significant in the context of chronic inflammatory conditions, where it is known to upregulate the bradykinin B1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-Arg10-Leu9-Kallidin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Des-Arg10-Leu9-Kallidin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Des-Arg10-Leu9-Kallidin primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions but can be hydrolyzed by specific peptidases. The compound does not typically undergo oxidation or reduction reactions due to the absence of reactive functional groups susceptible to these processes .
Common Reagents and Conditions
The synthesis of Des-Arg10-Leu9-Kallidin involves reagents such as DIC, HOBt, and trifluoroacetic acid (TFA) for deprotection. The reactions are generally carried out under mild conditions to prevent degradation of the peptide .
Major Products Formed
The primary product formed from the synthesis of Des-Arg10-Leu9-Kallidin is the peptide itself. During hydrolysis, the peptide can be broken down into smaller fragments, which are typically inactive .
Scientific Research Applications
Des-Arg10-Leu9-Kallidin has a wide range of applications in scientific research:
Mechanism of Action
Des-Arg10-Leu9-Kallidin exerts its effects by selectively binding to the bradykinin B1 receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways, including the nuclear factor kappaB (NF-kappaB) pathway . This activation results in the upregulation of various inflammatory mediators and contributes to the inflammatory response .
Comparison with Similar Compounds
Des-Arg10-Leu9-Kallidin is unique in its high selectivity for the bradykinin B1 receptor. Similar compounds include:
Des-Arg10-Kallidin: Another B1 receptor agonist with similar properties but lacking the leucine residue at position 9.
Leu9-Des-Arg10-Bradykinin: A derivative of bradykinin with modifications at positions 9 and 10, also acting as a B1 receptor agonist.
These compounds share similar biological activities but differ in their receptor binding affinities and specific applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTPZUQKOYEAOH-MDKUUQCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75N13O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
998.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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